

2,4-dimethoxypyrimidine-5-carbaldehyde chemical properties

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Compound of Interest

Compound Name: 2,4-Dimethoxypyrimidine-5-carbaldehyde

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An In-Depth Technical Guide to **2,4-Dimethoxypyrimidine-5-carbaldehyde**: Properties, Synthesis, and Applications

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Abstract

This technical guide provides a comprehensive overview of **2,4-dimethoxypyrimidine-5-carbaldehyde** (CAS No: 52606-02-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, provides detailed, field-proven synthetic methodologies, explores its chemical reactivity, and discusses its applications as a key intermediate in the development of novel therapeutic agents and functional materials. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in the laboratory.

Introduction and Molecular Overview

2,4-Dimethoxypyrimidine-5-carbaldehyde is a substituted pyrimidine, a class of nitrogen-containing heterocycles that forms the core scaffold of nucleobases like uracil, thymine, and cytosine.^[1] The pyrimidine ring is a privileged structure in drug discovery, with derivatives

exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]

The subject molecule is characterized by a pyrimidine ring substituted with two methoxy groups at the C2 and C4 positions and a carbaldehyde (formyl) group at the C5 position. The electron-donating methoxy groups activate the otherwise electron-deficient pyrimidine ring, influencing its reactivity. The aldehyde group serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. These structural features make **2,4-dimethoxypyrimidine-5-carbaldehyde** a valuable intermediate for synthesizing more complex molecules with potential therapeutic or material applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key properties of **2,4-dimethoxypyrimidine-5-carbaldehyde** are summarized below.

Physical and Chemical Properties

The compound is typically supplied as a white crystalline solid with a melting point of 114-115°C.[3] It should be stored under controlled conditions to ensure stability.

Property	Value	Reference(s)
CAS Number	52606-02-7	[3][4]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[3][4]
Molecular Weight	168.15 g/mol	[3][4]
Appearance	White crystalline solid	[3]
Melting Point	114-115 °C	[3]
Boiling Point	330.7 °C at 760 mmHg	[3]
Density	1.24 g/cm ³	[3]
Flash Point	153.8 °C	[3]
Storage Conditions	-20°C or 2-8°C, inert atmosphere	[3]

Predicted Spectroscopic Data

While a complete, published set of spectra for this specific molecule is not readily available, its key spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[2][5][6]

Spectroscopy	Predicted Key Features
¹ H NMR	~9.9 ppm (s, 1H, -CHO), ~8.8 ppm (s, 1H, C6-H), ~4.1 ppm (s, 3H, OCH ₃), ~4.0 ppm (s, 3H, OCH ₃)
¹³ C NMR	~188 ppm (CHO), ~170 ppm (C2), ~165 ppm (C4), ~160 ppm (C6), ~110 ppm (C5), ~55 ppm (OCH ₃), ~54 ppm (OCH ₃)
FT-IR (KBr)	~2950 cm ⁻¹ (C-H stretch, Me), ~2850, 2750 cm ⁻¹ (C-H stretch, aldehyde), ~1680 cm ⁻¹ (C=O stretch, aldehyde), ~1580, 1450 cm ⁻¹ (C=C, C=N stretch, ring)
Mass Spec (EI)	M ⁺ peak at m/z = 168

Rationale for Predictions: The aldehyde proton is expected to be significantly downfield due to the electronegativity of the oxygen and magnetic anisotropy.^[2] The C6 proton is on an electron-deficient aromatic ring, placing it downfield. The methoxy protons will appear as sharp singlets. In the ¹³C NMR, the carbonyl carbon is the most downfield signal.^[7] The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde.^[8]

Synthesis Methodologies

The synthesis of **2,4-dimethoxypyrimidine-5-carbaldehyde** is not commonly detailed in a single procedure. However, a robust and logical pathway can be constructed from well-established transformations in heterocyclic chemistry, starting from the readily available precursor, uracil. The proposed three-step synthesis involves chlorination, methylation, and finally, formylation.

Overall Synthetic Workflow

The workflow is designed to first build the stable 2,4-dimethoxypyrimidine core, which is then functionalized at the C5 position.



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Caption: Proposed three-step synthesis of the target compound from uracil.

Detailed Experimental Protocols

Causality: Uracil exists in a stable lactam-lactim tautomerism. Treatment with a strong chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃) is a standard method to convert the hydroxyl (enol) tautomers to the corresponding chloro derivatives, driving the formation of the aromatic pyrimidine ring.[9]

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1.0 eq) and N,N-dimethylaniline (1.1 eq).
- Carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask at 0 °C.
- Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature and pour it cautiously onto crushed ice.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be purified by vacuum distillation or column chromatography.

Causality: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (S_NAr). Sodium methoxide (NaOMe) provides a strong nucleophile (MeO⁻) that readily displaces the chlorides to form the desired dimethoxy product. [10]

- Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous methanol (MeOH) under an inert atmosphere (N₂ or Ar).
- To this solution, add 2,4-dichloropyrimidine (1.0 eq) dissolved in a minimal amount of anhydrous methanol.
- Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
- Remove the methanol under reduced pressure.
- Dissolve the residue in water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2,4-dimethoxypyrimidine, which can be purified by chromatography.

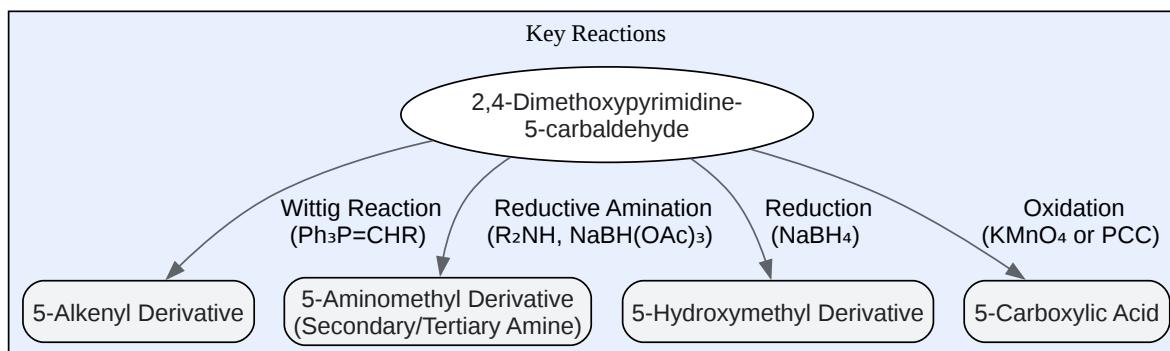
Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.^[11] The methoxy groups on the pyrimidine ring provide sufficient electron density to facilitate electrophilic substitution at the C5 position. The reaction of POCl₃ with dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloromethyliminium salt), which attacks the ring.^[12]

- In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
- Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.
- Add a solution of 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous DMF.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
- Cool the reaction to room temperature and carefully pour it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to hydrolyze the intermediate iminium salt and neutralize the acid.

- Stir the mixture until the product precipitates as a solid.
- Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford **2,4-dimethoxypyrimidine-5-carbaldehyde**. Recrystallization from ethanol or isopropanol may be performed for further purification.

Chemical Reactivity and Derivatization

The synthetic utility of **2,4-dimethoxypyrimidine-5-carbaldehyde** stems from the reactivity of its aldehyde group, which serves as a gateway for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.



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Caption: Major reaction pathways for derivatizing the aldehyde group.

Wittig Olefination

The aldehyde readily undergoes Wittig olefination to form 5-alkenyl pyrimidine derivatives. This reaction is crucial for introducing vinyl linkages, which can act as spacers or reactive groups in larger molecules.[13][14]

- Protocol: To a solution of the appropriate phosphonium ylide (generated from a phosphonium salt and a strong base like n-BuLi) in an anhydrous solvent like THF, a solution of **2,4-**

dimethoxypyrimidine-5-carbaldehyde is added at low temperature. The reaction is allowed to warm to room temperature, yielding the 5-alkenyl product after aqueous workup and purification.

Reductive Amination

This is one of the most powerful methods for introducing amine functionalities. The aldehyde first reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced *in situ* by a mild reducing agent like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$). This one-pot procedure provides a high-yield route to 5-(aminomethyl)pyrimidines, which are common substructures in bioactive compounds.

Condensation Reactions

The aldehyde can act as an electrophile in condensation reactions with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt type reactions. These reactions are fundamental for building molecular complexity and forming new heterocyclic rings fused to the pyrimidine core, as seen in the synthesis of pyrimido[4,5-b]quinolines.[\[15\]](#)

Applications in Research and Development

The 2,4-dimethoxypyrimidine scaffold is a key component in a variety of compounds with demonstrated biological activity. The 5-carbaldehyde derivative is a strategic intermediate for accessing these classes of molecules.

- **Antiproliferative Agents:** The core structure is present in novel tetrahydropyrimido[4,5-b]quinolines that have shown good antiproliferative activity against human tumor cell lines. [\[15\]](#) The aldehyde is a key synthon for building the quinoline portion of the molecule through multicomponent reactions.
- **Drug Discovery Intermediate:** Pyrimidine aldehydes are versatile precursors in medicinal chemistry. They can be elaborated into a wide range of functional groups to explore structure-activity relationships (SAR) for various biological targets, such as kinases, polymerases, and other enzymes.
- **Materials Science:** While less explored for this specific aldehyde, the related 2,4-dimethoxypyrimidine-5-boronic acid is used in Suzuki couplings to create photochromic

materials.[16] This suggests that the aldehyde could be converted (e.g., to a halide or boronic ester) to serve as a precursor for functional organic materials used in molecular switches or data storage.

Safety and Handling

While specific toxicology data for **2,4-dimethoxypyrimidine-5-carbaldehyde** is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[3] General safety precautions for analogous aromatic aldehydes should be followed.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[3]
- In case of exposure:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and plenty of water.
 - Inhalation: Move to fresh air.
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

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